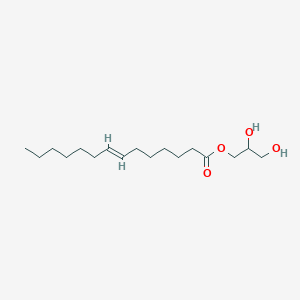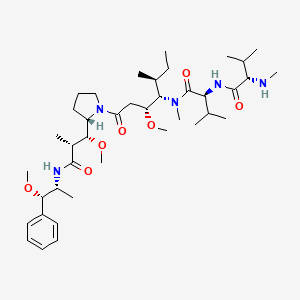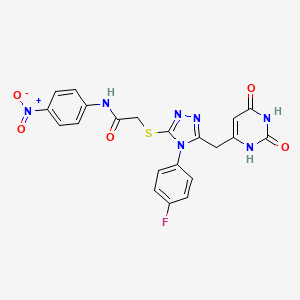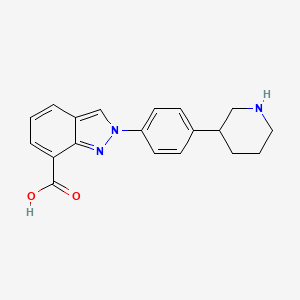
Niraparib carboxylic acid metabolite M1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Niraparib metabolite M1 is a significant compound derived from the metabolism of niraparib, an orally active poly (ADP-ribose) polymerase inhibitor. Niraparib is primarily used in the treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer . Niraparib metabolite M1 is formed through the hydrolysis of niraparib and is further metabolized into various other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Niraparib metabolite M1 is primarily formed through the hydrolysis of niraparib. The hydrolysis reaction is typically catalyzed by carboxylesterases .
Industrial Production Methods
The industrial production of niraparib metabolite M1 involves the large-scale synthesis of niraparib followed by its hydrolysis. The hydrolysis reaction is carried out under controlled conditions to ensure the efficient conversion of niraparib to its metabolite M1 .
Chemical Reactions Analysis
Types of Reactions
Niraparib metabolite M1 undergoes several types of chemical reactions, including:
Hydrolysis: The primary reaction that forms niraparib metabolite M1 from niraparib.
Glucuronidation: Niraparib metabolite M1 undergoes glucuronidation mediated by uridine 5′-diphospho-glucuronosyltransferases to form the glucuronide of M1.
Methylation, Monooxygenation, and Hydrogenation: These reactions lead to the formation of minor metabolites from niraparib metabolite M1.
Common Reagents and Conditions
Carboxylesterases: Enzymes that catalyze the hydrolysis of niraparib to form niraparib metabolite M1.
Uridine 5′-diphospho-glucuronosyltransferases: Enzymes that mediate the glucuronidation of niraparib metabolite M1.
Major Products Formed
Glucuronide of M1: Formed through the glucuronidation of niraparib metabolite M1.
Minor Metabolites: Formed through methylation, monooxygenation, and hydrogenation reactions.
Scientific Research Applications
Niraparib metabolite M1 has several scientific research applications, including:
Mechanism of Action
Niraparib metabolite M1 is an inactive metabolite of niraparib. Niraparib itself is a potent and selective inhibitor of poly (ADP-ribose) polymerase enzymes, specifically PARP-1 and PARP-2 . These enzymes play a crucial role in the repair of DNA damage. By inhibiting these enzymes, niraparib induces cytotoxicity in cancer cells, leading to their death . Niraparib metabolite M1, however, does not exhibit the same inhibitory activity and is considered inactive .
Comparison with Similar Compounds
Niraparib metabolite M1 can be compared with other metabolites of poly (ADP-ribose) polymerase inhibitors, such as:
Olaparib Metabolites: Olaparib is another poly (ADP-ribose) polymerase inhibitor with similar therapeutic applications.
Rucaparib Metabolites: Rucaparib is another compound in the same class, and its metabolites undergo similar metabolic pathways.
Talazoparib Metabolites: Talazoparib is a potent poly (ADP-ribose) polymerase inhibitor with metabolites that are formed through similar enzymatic reactions.
Niraparib metabolite M1 is unique in its specific formation through the hydrolysis of niraparib and its subsequent glucuronidation .
Properties
Molecular Formula |
C19H19N3O2 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-(4-piperidin-3-ylphenyl)indazole-7-carboxylic acid |
InChI |
InChI=1S/C19H19N3O2/c23-19(24)17-5-1-3-15-12-22(21-18(15)17)16-8-6-13(7-9-16)14-4-2-10-20-11-14/h1,3,5-9,12,14,20H,2,4,10-11H2,(H,23,24) |
InChI Key |
HDQHGRLURKGIFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14121328.png)
![(Z)-methyl 2-(5,7-dimethyl-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14121337.png)
![1-methyl-3-(3-methylbenzyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14121338.png)
![3-[(4-chlorophenyl)methyl]-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14121350.png)
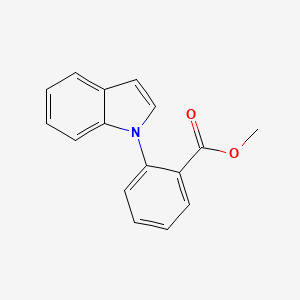

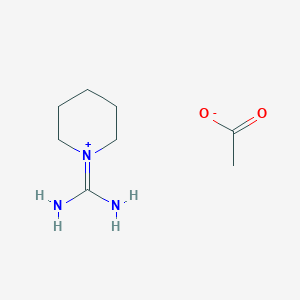
![N-[(5-methylfuran-2-yl)methyl]pyridin-2-amine](/img/structure/B14121380.png)

![2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14121389.png)

